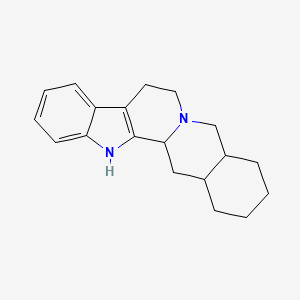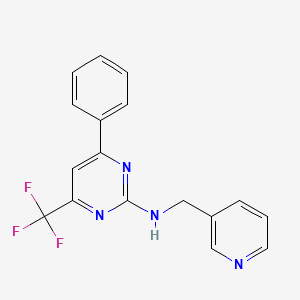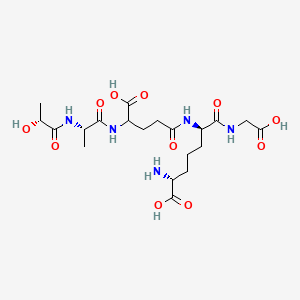
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Immunostimulating Peptides
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine plays a significant role in the synthesis of immunostimulating peptides. Kołodziejczyk et al. (2009) describe a new method for synthesizing FK-156, a peptide containing this compound, which has shown potential in stimulating the immune system. This synthesis approach simplifies the production of key intermediates, contributing to the development of immunostimulatory agents (Kołodziejczyk, Kołodziejczyk, & Stoev, 2009).
Enhancement of Host Resistance to Infections
Mine et al. (1983) investigated the protective effects of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine (FK-156) in mice against various microbial infections. The study found that FK-156 significantly enhanced the defense of mice against systemic infections caused by extracellular and intracellular organisms (Mine, Yokota, Wakai, Fukada, Nishida, Goto, & Kuwahara, 1983).
Transpeptidase Activity Research
Pollock et al. (1974) conducted research on a transpeptidase activity in Escherichia coli involving the formation of a specific compound containing this compound. Their study focused on understanding the enzymatic processes in bacterial cell walls and how these processes are affected by various compounds (Pollock, Nguyen-Distèche, Ghuysen, Coyette, Linder, Salton, Kim, Perkins, & Reynolds, 1974).
Macrophage Activation in Antitumor Activity
Schultz and Altom (1986) explored the role of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine in activating macrophages and its implications in antitumor activity against lung carcinoma metastases. This study highlights the potential therapeutic applications of the compound in cancer treatment (Schultz & Altom, 1986).
Conformational Energy Calculations of Peptide Chains
Barnickel et al. (1979) conducted conformational energy calculations on peptides containing this compound. This research contributes to understanding the structural properties of these peptides and their potential interactions in biological systems (Barnickel, Labischinski, Bradaczek, Giesbrecht, 1979).
Eigenschaften
CAS-Nummer |
76490-22-7 |
|---|---|
Molekularformel |
C20H33N5O11 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
(2R,6R)-2-amino-6-[[4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12+,13?/m0/s1 |
InChI-Schlüssel |
RNZKYQHTFUFVSS-ZLUZDFLPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(CCC(=O)N[C@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Synonyme |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



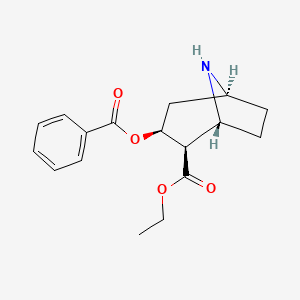
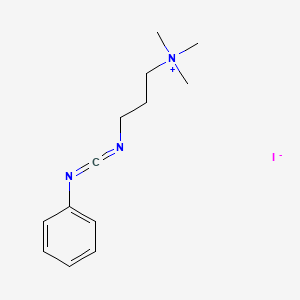
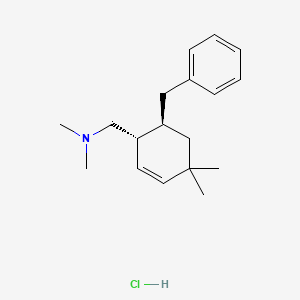
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
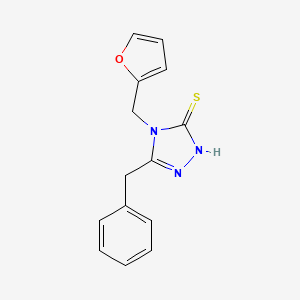

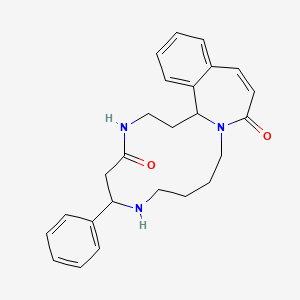
![4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)
